![molecular formula C9H5Cl2NOS B2592278 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one CAS No. 42489-55-4](/img/structure/B2592278.png)
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one
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Description
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, also known as 4-DCPDT, is a powerful compound used in a variety of scientific research applications. It is a small molecule that belongs to the thiazole family, and is composed of two chlorine atoms and a nitrogen atom, with a structure resembling that of an amide. 4-DCPDT is an important reagent in organic synthesis, and has been extensively used in the fields of biochemistry and pharmacology due to its unique properties.
Scientific Research Applications
Synthetic Chemistry and Biological Activity
The compound has been studied for its synthesis and potential in biological applications. For instance, novel derivatives of 4,5-disubstituted thiazolyl urea were synthesized from a reaction involving 2,4-dichloro-1-isocyanatobenzene, showcasing antitumor activities in some derivatives (Ling et al., 2008). Moreover, specific thiazole and thiadiazole derivatives demonstrated corrosion inhibition performances on iron, suggesting their utility in protecting metallic surfaces (Kaya et al., 2016).
Material Science and Structural Analysis
Research has also delved into the structural characterization of thiazole compounds. For example, the synthesis of novel 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine was undertaken, with X-ray diffraction studies revealing its crystallization in the monoclinic system, providing insights into its structural features (Gayathri et al., 2017).
Corrosion Inhibition
In the realm of corrosion science, thiazole derivatives have been identified as efficient inhibitors for steel in acidic environments, suggesting their potential application in oil-well tubular steel protection (Yadav et al., 2015). This indicates a promising application in industrial processes where corrosion resistance is critical.
Antimicrobial Applications
Furthermore, some thiazole derivatives have shown promising antimicrobial activity, indicating potential for development into new antimicrobial agents. The synthesis and testing of new 2,3-diaryl-1,3-thiazolidin-4-ones revealed effective antibacterial activity, highlighting the bioactive potential of these compounds (Sayyed et al., 2006).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFXLRWYHXUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one |
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